N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride
Overview
Description
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride is a chemical compound with the molecular formula C13H12Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amide group, an amino group, and a chlorinated aromatic ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-chlorobenzoyl chloride and 2,2-dimethylpropanamide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-amino-2-chlorobenzoyl chloride is added dropwise to a solution of 2,2-dimethylpropanamide in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorinated aromatic ring can be reduced to form dechlorinated products.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dechlorinated amides. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the replication of certain viruses by interfering with viral DNA synthesis. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-chlorophenyl)benzamide hydrochloride
- N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
Uniqueness
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropanamide moiety. This structural difference can result in distinct chemical and biological properties compared to similar compounds. For instance, the compound’s steric hindrance and electronic effects may influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12;/h4-6H,13H2,1-3H3,(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZUETRVEZTSCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)N)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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